molecular formula C19H22N2O3S B2972708 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954591-57-2

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No. B2972708
CAS RN: 954591-57-2
M. Wt: 358.46
InChI Key: KNEOTOKOUMOLNH-UHFFFAOYSA-N
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Description

Benzamide is an organic compound with the formula C7H7NO. It is the simplest amide derivative of benzoic acid . It appears as a white solid in powdered form, and as colorless crystals in crystalline form .


Synthesis Analysis

Benzamides can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of benzamide has been determined in the gas phase by electron diffraction using results from quantum chemical calculations . The equilibrium structure from the experiment agrees well with the results of the ab initio calculations .


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For instance, they can be synthesized through direct condensation of carboxylic acids and amines . Very strong benzoic acid derivatives have been synthesized by replacing one or both of the oxygens of the carboxylate group with the trifluoromethanesulfonamide group .


Physical And Chemical Properties Analysis

Benzamide has a molecular weight of 121.1366 . It is slightly soluble in water and soluble in many organic solvents . Most amides are solids at room temperature, and the boiling points of amides are much higher than those of alcohols of similar molar mass .

Safety and Hazards

Benzamide is harmful if swallowed and is suspected of causing genetic defects . It is advised to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and use personal protective equipment as required .

Future Directions

Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The development of new synthetic methods for this type of compounds can be of considerable importance . Future research may focus on improving the synthesis process, exploring new applications, and understanding the biological activity of benzamide derivatives.

properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-12-25(23,24)21-11-10-15-8-9-18(13-17(15)14-21)20-19(22)16-6-4-3-5-7-16/h3-9,13H,2,10-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEOTOKOUMOLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

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